2-(1H-indol-3-yl)-1-[4-(4-methylquinolin-2-yl)piperazin-1-yl]ethanone
Overview
Description
2-(1H-indol-3-yl)-1-[4-(4-methylquinolin-2-yl)piperazin-1-yl]ethanone is a complex organic compound that features an indole group, a quinoline derivative, and a piperazine ring. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-1-[4-(4-methylquinolin-2-yl)piperazin-1-yl]ethanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Derivative: Starting from an indole precursor, functionalization at the 3-position can be achieved through electrophilic substitution.
Quinoline Derivative Synthesis: The quinoline moiety can be synthesized via the Skraup synthesis or other quinoline-forming reactions.
Piperazine Ring Introduction: The piperazine ring can be introduced through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the indole and quinoline derivatives with the piperazine ring under suitable conditions, such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or quinoline moieties.
Reduction: Reduction reactions could be used to modify the quinoline or piperazine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.
Scientific Research Applications
2-(1H-indol-3-yl)-1-[4-(4-methylquinolin-2-yl)piperazin-1-yl]ethanone may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications, such as anticancer, antimicrobial, or neuroactive agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with indole and quinoline moieties can interact with enzymes, receptors, or DNA. The piperazine ring might enhance binding affinity or selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-indol-3-yl)-1-[4-(quinolin-2-yl)piperazin-1-yl]ethanone
- 2-(1H-indol-3-yl)-1-[4-(4-methylquinolin-2-yl)piperidin-1-yl]ethanone
Uniqueness
The presence of the 4-methyl group on the quinoline ring and the specific arrangement of the indole, quinoline, and piperazine moieties might confer unique biological activities or chemical properties compared to similar compounds.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-1-[4-(4-methylquinolin-2-yl)piperazin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O/c1-17-14-23(26-22-9-5-2-6-19(17)22)27-10-12-28(13-11-27)24(29)15-18-16-25-21-8-4-3-7-20(18)21/h2-9,14,16,25H,10-13,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCOPVKGYHSISJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N3CCN(CC3)C(=O)CC4=CNC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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